molecular formula C10H8N2O3 B8452280 3-(2-Phenylhydrazinylidene)oxolane-2,4-dione CAS No. 94512-47-7

3-(2-Phenylhydrazinylidene)oxolane-2,4-dione

Cat. No. B8452280
M. Wt: 204.18 g/mol
InChI Key: BOOBIOLMOZHYCN-UHFFFAOYSA-N
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Patent
US04851540

Procedure details

300 ml of 6N hydrochloric acid solution was placed in a 1.5-liter flask equipped with a 250-ml dropping funnel, a mechanical stirrer and a thermometer. 57.6 g (0.61 mol) of distilled aniline was added with ice cooling. A solution of 43.92 g (0.64 mol) of sodium nitrite in 90 ml of ice water was added dropwise the resulting suspension and stirred for 40 min. The resultant diazonium salt solution was added dropwise to a solution of 60 g (0.6 mol) of tetronic acid and 120 g (0.88 mol) of sodium acetate trihydrate in 900 ml of water for 30 min. After this addition a yellow solid immediately precipitated. The reaction mixture was stirred at 10° C. for 1.5 hours, and filtered off; and the product was washed with 500 ml of cold methanol. It was dried at 35° C. in a vacuum. Concerning the product: Yield: 113.2 g = 92.4 percent. Melting point: 199°-200° C. (decomp.).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step Two
Quantity
43.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
90 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:9]([O-])=O.[Na+].[CH2:13]1[C:18](=[O:19])[O:17][CH2:16][C:14]1=[O:15].O.O.O.C([O-])(=O)C.[Na+]>O>[C:3]1([N:2]=[N:9][C:13]2[C:18](=[O:19])[O:17][CH2:16][C:14]=2[OH:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
57.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
43.92 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice water
Quantity
90 mL
Type
solvent
Smiles
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C1C(=O)COC1=O
Name
Quantity
120 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 250-ml
ADDITION
Type
ADDITION
Details
After this addition a yellow solid
CUSTOM
Type
CUSTOM
Details
immediately precipitated
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 10° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
and the product was washed with 500 ml of cold methanol
CUSTOM
Type
CUSTOM
Details
It was dried at 35° C. in a vacuum

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C1(=CC=CC=C1)N=NC=1C(OCC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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